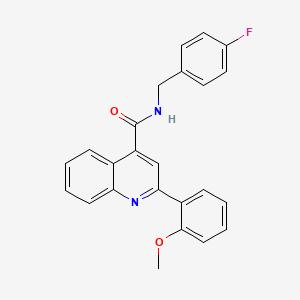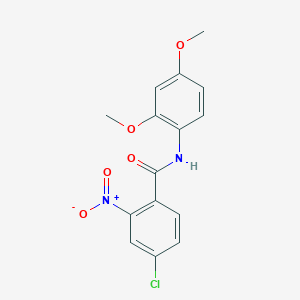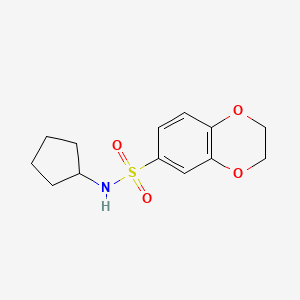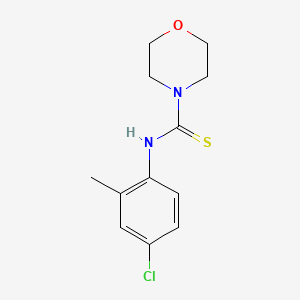![molecular formula C21H15FN2O B5863580 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5863580.png)
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline, also known as FbOQ, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological and pathological processes in the brain.
作用機序
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is required for the activation of the receptor by glutamate. As a result, this compound blocks the influx of calcium ions into the neuron, which is necessary for the induction of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the density of dendritic spines, which are important for synaptic plasticity and are often lost in neurodegenerative diseases. This compound has also been shown to reduce the levels of several proteins that are involved in synaptic plasticity, such as PSD-95 and GluR1.
実験室実験の利点と制限
One of the main advantages of using 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline in lab experiments is its high selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various processes. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of the compound to achieve the desired effect, which can increase the risk of non-specific effects.
将来の方向性
There are several future directions for research on 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline. One area of interest is the role of NMDA receptors in neurodegenerative diseases and psychiatric disorders. This compound could be used to investigate the involvement of these receptors in the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more potent and selective NMDA receptor antagonists, which could improve the efficacy and safety of these compounds for clinical use. Finally, this compound could be used in combination with other compounds to investigate the interactions between different neurotransmitter systems and their role in brain function and disease.
合成法
The synthesis of 2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline involves several steps, starting from the reaction of 4-fluorobenzyl alcohol with 2-nitrophenylacetic acid to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride, followed by a condensation reaction with 2-chloroquinoxaline to produce this compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
2-{4-[(4-fluorobenzyl)oxy]phenyl}quinoxaline has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes in the brain. It has been shown to block NMDA receptor-mediated synaptic plasticity, which is important for learning and memory. This compound has also been used to study the involvement of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in psychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-17-9-5-15(6-10-17)14-25-18-11-7-16(8-12-18)21-13-23-19-3-1-2-4-20(19)24-21/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOXBCUMOWHZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)




![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
![1-{[(4'-methyl-4-biphenylyl)oxy]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5863552.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)

